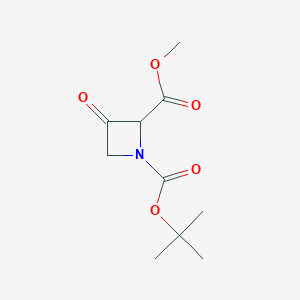

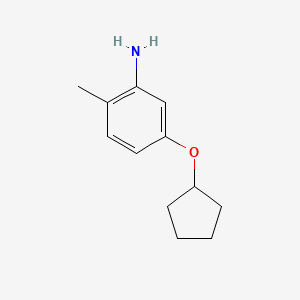

1-O-叔丁基 2-O-甲基 3-氧代氮杂环丁烷-1,2-二羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate” is a currently common organic intermediate. It is a key intermediate for preparing various medicaments . It can be used for preparing Janus kinase 3 (JAKS), which is a useful target for immunosuppression and transplant rejection, and can be used for treating inflammatory disorders, autoimmune disorders, cancer, and other diseases .

Synthesis Analysis

A green and cost-effective synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate for further scale-up production of baricitinib has been established . This synthesis is considered industrially important .Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code:1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis

The compound is moisture sensitive and incompatible with oxidizing agents . Hazardous reactions include the production of monoxide (CO), Carbon dioxide (CO2), and Nitrogen oxides (NOx). Hazardous polymerization does not occur .Physical And Chemical Properties Analysis

The compound has a molecular weight of 171.19 . It has a melting point of 47-51 °C, a predicted boiling point of 251.3±33.0 °C, and a predicted density of 1.174±0.06 g/cm3 . The compound is a white to light brown solid and is sparingly soluble in chloroform and slightly soluble in dichloromethane .科学研究应用

高分子量体系的 NMR 标记

O-叔丁基酪氨酸(一种相关化合物)在高分子量体系的 NMR(核磁共振)光谱学中的应用具有重要意义。它在 NMR 光谱中提供了一个易于检测的信号,可用于研究蛋白质结构和相互作用。叔丁基基团,类似于 1-O-叔丁基 2-O-甲基 3-氧代氮杂环丁烷-1,2-二羧酸酯中的基团,对于该应用至关重要 (Chen et al., 2015)。

取代产物的合成

化合物 (2R,3R)-3-[(1R)-1-{[叔丁基(二甲基)甲硅烷基]氧基}乙基]-4-氧代氮杂环丁烷-2-基乙酸酯,与 1-O-叔丁基 2-O-甲基 3-氧代氮杂环丁烷-1,2-二羧酸酯具有结构相似性,用于生成取代产物的反应中。这些反应包括锌和钐促进的与 2-溴丙酸甲酯的取代反应 (Valiullina et al., 2018)。

合成中的手性助剂

一种与 1-O-叔丁基 2-O-甲基 3-氧代氮杂环丁烷-1,2-二羧酸酯密切相关的化合物,叔丁基 2-(叔丁基)-5,5-二甲基-4-氧代咪唑烷烷-1-羧酸酯,在各种化学合成中充当手性助剂。这包括制备对映体纯化合物,证明了 1-O-叔丁基 2-O-甲基 3-氧代氮杂环丁烷-1,2-二羧酸酯在立体化学应用中的潜在效用 (Studer et al., 1995)。

噁唑啉衍生物的加氢甲酰化

甲基 (2R)-2-叔丁基-Δ4-1,3-噁唑啉-3-羧酸酯,在结构上与 1-O-叔丁基 2-O-甲基 3-氧代氮杂环丁烷-1,2-二羧酸酯相关,用于加氢甲酰化反应。该过程产生了同手性氨基酸衍生物合成的重要中间体,表明 1-O-叔丁基 2-O-甲基 3-氧代氮杂环丁烷-1,2-二羧酸酯在类似合成途径中的潜力 (Kollár & Sándor, 1993)。

非对映选择性烷基化

类似的噁唑烷化合物的非对映选择性烷基化证明了 1-O-叔丁基 2-O-甲基 3-氧代氮杂环丁烷-1,2-二羧酸酯在化学合成中选择性形成特定非对映异构体的潜力 (Koskinen et al., 2004)。

通向 β-氨基酸和 β-内酰胺的新途径

从相关化合物出发,一种通向对映体纯 β-氨基酸酯和 β-内酰胺的有效途径展示了 1-O-叔丁基 2-O-甲基 3-氧代氮杂环丁烷-1,2-二羧酸酯在产生有价值的化学实体中的相关性 (Bringmann & Geuder, 1991)。

作用机制

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-5-6(12)7(11)8(13)15-4/h7H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSYBFKATLCODU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B2475135.png)

![N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide](/img/structure/B2475137.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2475139.png)

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide](/img/structure/B2475143.png)

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2475151.png)

![1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)